molecular formula C11H14N2O B3019555 8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one CAS No. 2169557-43-9

8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B3019555
CAS No.: 2169557-43-9
M. Wt: 190.246
InChI Key: UGGSGEWKKMFKQA-UHFFFAOYSA-N
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Description

8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by its unique structure, which includes an amino group at the 8th position and a dimethyl group at the 4th position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity.

Scientific Research Applications

8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isoquinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure but differ in functional groups.

    2H-indol-2-one: Another heterocyclic compound with a different core structure.

    1(2H)-naphthalenone: Similar in having a fused ring system but with different substituents.

Uniqueness

8-amino-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both an amino group and a dimethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

8-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-13-10(14)9-7(11)4-3-5-8(9)12/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGSGEWKKMFKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C2=C1C=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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